![molecular formula C9H10N2S B1301392 5,7-Dimethyl-1,3-benzothiazol-2-amine CAS No. 73351-87-8](/img/structure/B1301392.png)
5,7-Dimethyl-1,3-benzothiazol-2-amine
Overview
Description
5,7-Dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 73351-87-8 . It has a molecular weight of 178.26 and its IUPAC name is 5,7-dimethyl-1,3-benzothiazol-2-ylamine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5,7-Dimethyl-1,3-benzothiazol-2-amine is 1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5,7-Dimethyl-1,3-benzothiazol-2-amine is a solid compound . It has a molecular weight of 178.26 .Scientific Research Applications
Medicine: Antimicrobial Agent Development
5,7-Dimethyl-1,3-benzothiazol-2-amine has been explored for its potential in creating new antimicrobial agents. Studies have evaluated its derivatives for in vitro antibacterial activity against both gram-positive and gram-negative bacterial strains . This compound’s structure allows for the synthesis of various derivatives that can be tested against a range of bacteria, offering a pathway to novel antibiotics.
Agriculture: Pesticide Formulation
In the agricultural sector, the antimicrobial properties of 5,7-Dimethyl-1,3-benzothiazol-2-amine derivatives have been assessed for their use as pesticides . The compound’s ability to inhibit bacterial growth suggests it could be effective in protecting crops from bacterial infections, thereby reducing crop loss and improving yield.
Material Science: Synthesis of Novel Materials
The benzothiazole ring present in 5,7-Dimethyl-1,3-benzothiazol-2-amine is a crucial component in synthesizing new materials with potential applications in electronics and photonics . Its molecular structure can be incorporated into larger organic frameworks, contributing to the development of materials with unique electrical properties.
Environmental Science: Pollution Remediation
Research into the environmental applications of 5,7-Dimethyl-1,3-benzothiazol-2-amine includes its use in pollution remediation. Its chemical properties could be harnessed to develop agents that break down pollutants or absorb toxic substances from the environment .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 5,7-Dimethyl-1,3-benzothiazol-2-amine can be used as a reagent or a precursor in synthesizing compounds that serve as analytical standards or in developing new analytical methods . Its stable structure makes it suitable for use in various chemical analyses.
Biochemistry: Enzyme Inhibition Studies
The compound is also relevant in biochemistry for studying enzyme inhibition. Its interaction with enzymes can be analyzed to understand the mechanisms of action and to design inhibitors that can regulate enzyme activity in biological systems .
properties
IUPAC Name |
5,7-dimethyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWHGBCJISNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365975 | |
Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-Dimethyl-1,3-benzothiazol-2-amine | |
CAS RN |
73351-87-8 | |
Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.